Cas no 2228545-10-4 (4,4-difluoro-4-phenylbutane-1-thiol)

4,4-difluoro-4-phenylbutane-1-thiol is a versatile organic compound with notable properties. It features a difluorinated phenyl group, providing enhanced stability and reactivity. The presence of the thiol group offers opportunities for various chemical transformations, making it a valuable intermediate in organic synthesis. Its unique structure contributes to its high purity and consistent performance in laboratory applications.
4,4-difluoro-4-phenylbutane-1-thiol structure
2228545-10-4 structure
商品名:4,4-difluoro-4-phenylbutane-1-thiol
CAS番号:2228545-10-4
MF:C10H12F2S
メガワット:202.264088630676
CID:6004151
PubChem ID:165969394

4,4-difluoro-4-phenylbutane-1-thiol 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-4-phenylbutane-1-thiol
    • 2228545-10-4
    • EN300-1862285
    • インチ: 1S/C10H12F2S/c11-10(12,7-4-8-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2
    • InChIKey: NXZHRRCCGNEIEH-UHFFFAOYSA-N
    • ほほえんだ: SCCCC(C1C=CC=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 202.06277788g/mol
  • どういたいしつりょう: 202.06277788g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4,4-difluoro-4-phenylbutane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1862285-5.0g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
5g
$3189.0 2023-05-23
Enamine
EN300-1862285-0.1g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
0.1g
$968.0 2023-09-18
Enamine
EN300-1862285-1.0g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
1g
$1100.0 2023-05-23
Enamine
EN300-1862285-10.0g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
10g
$4729.0 2023-05-23
Enamine
EN300-1862285-5g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
5g
$3189.0 2023-09-18
Enamine
EN300-1862285-1g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
1g
$1100.0 2023-09-18
Enamine
EN300-1862285-0.05g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
0.05g
$924.0 2023-09-18
Enamine
EN300-1862285-0.5g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
0.5g
$1056.0 2023-09-18
Enamine
EN300-1862285-2.5g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
2.5g
$2155.0 2023-09-18
Enamine
EN300-1862285-0.25g
4,4-difluoro-4-phenylbutane-1-thiol
2228545-10-4
0.25g
$1012.0 2023-09-18

4,4-difluoro-4-phenylbutane-1-thiol 関連文献

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4,4-difluoro-4-phenylbutane-1-thiolに関する追加情報

Introduction to 4,4-difluoro-4-phenylbutane-1-thiol (CAS No: 2228545-10-4)

4,4-difluoro-4-phenylbutane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No) 2228545-10-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen (-SH) functional group, which imparts unique chemical reactivity and potential applications in synthetic chemistry and drug development.

The molecular structure of 4,4-difluoro-4-phenylbutane-1-thiol consists of a butane backbone substituted with two fluorine atoms at the 4-position and a phenyl group at the same position. The introduction of fluorine atoms enhances the compound's electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the phenyl group contributes to steric and electronic effects that can influence its reactivity and interactions with biological targets.

In recent years, there has been growing interest in fluorinated thiol compounds due to their potential applications in medicinal chemistry. Fluorine atoms are widely incorporated into pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The thiol group, on the other hand, is a versatile functional moiety that participates in various chemical transformations, including nucleophilic substitution reactions, disulfide bond formation, and metal coordination.

One of the most compelling aspects of 4,4-difluoro-4-phenylbutane-1-thiol is its utility as a building block in the synthesis of more complex organic molecules. Researchers have leveraged this compound to develop novel heterocyclic scaffolds and functionalized derivatives that exhibit promising biological activities. For instance, fluorinated thiol derivatives have been explored as potential inhibitors of enzymes involved in inflammatory pathways and as precursors for radiolabeled compounds used in diagnostic imaging.

Recent studies have highlighted the role of 4,4-difluoro-4-phenylbutane-1-thiol in the development of small-molecule probes for studying protein-protein interactions. The combination of fluorine-mediated interactions and thiol reactivity allows for the design of probes that can selectively label target proteins in cellular environments. This approach has been particularly useful in elucidating signaling pathways and identifying novel drug targets.

The synthesis of 4,4-difluoro-4-phenylbutane-1-thiol typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the fluorine atoms, followed by Suzuki-Miyaura cross-coupling or Buchwald-Hartwig coupling to incorporate the phenyl group. The final step usually involves thiolytic substitution or reduction to introduce the thiol functionality.

From a practical standpoint, 4,4-difluoro-4-phenylbutane-1-thiol is synthesized under conditions that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions minimizes side products and improves overall efficiency. This makes it a reliable starting material for industrial-scale applications where reproducibility and cost-effectiveness are critical.

The handling and storage of 4,4-difluoro-4-phenylbutane-1-thiol require careful consideration due to its sensitivity to air and moisture. Typically, it is stored under inert conditions such as nitrogen or argon to prevent oxidation or degradation. Proper storage conditions ensure that the compound retains its reactivity and purity for extended periods.

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